molecular formula C13H16Cl2N2O2 B3596510 ethyl 4-(3,4-dichlorophenyl)-1-piperazinecarboxylate

ethyl 4-(3,4-dichlorophenyl)-1-piperazinecarboxylate

Cat. No.: B3596510
M. Wt: 303.18 g/mol
InChI Key: LXXVTTCFALHFIH-UHFFFAOYSA-N
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Description

The compound “ethyl 4-(3,4-dichlorophenyl)-1-piperazinecarboxylate” is a derivative of piperazine, which is a common moiety in medicinal chemistry due to its ability to mimic a peptide bond . The 3,4-dichlorophenyl group is a common substituent in medicinal chemistry, often used to increase the lipophilicity of a compound .


Molecular Structure Analysis

The molecular structure of “this compound” would likely consist of a piperazine ring substituted at the 4-position with a 3,4-dichlorophenyl group and a carboxylate ester .


Chemical Reactions Analysis

Piperazine derivatives can undergo a variety of chemical reactions, including alkylation, acylation, and various cyclization reactions . The 3,4-dichlorophenyl group could potentially undergo further substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would likely be influenced by the presence of the piperazine ring and the 3,4-dichlorophenyl group. For example, the compound would likely be relatively lipophilic due to the presence of the dichlorophenyl group .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Piperazine derivatives are known to have a wide range of biological activities, including acting as antagonists at various neurotransmitter receptors .

Future Directions

The future directions for research on “ethyl 4-(3,4-dichlorophenyl)-1-piperazinecarboxylate” would likely involve further exploration of its biological activity and potential therapeutic applications . This could include studies to determine its mechanism of action, as well as optimization studies to improve its potency, selectivity, and pharmacokinetic properties .

Properties

IUPAC Name

ethyl 4-(3,4-dichlorophenyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl2N2O2/c1-2-19-13(18)17-7-5-16(6-8-17)10-3-4-11(14)12(15)9-10/h3-4,9H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXXVTTCFALHFIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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